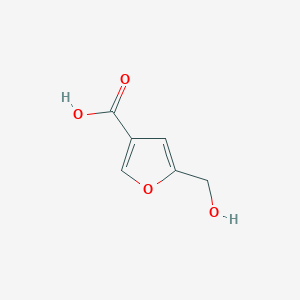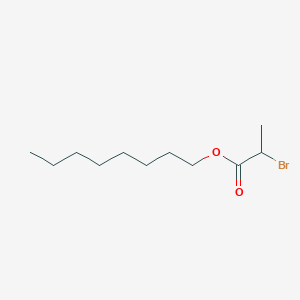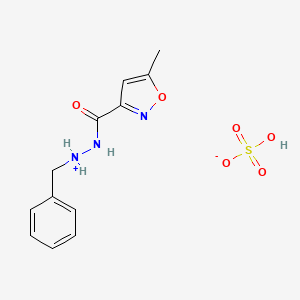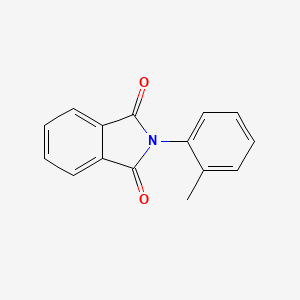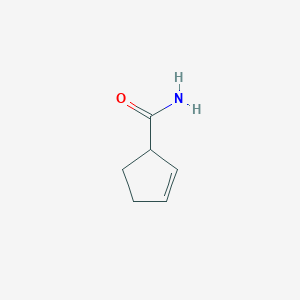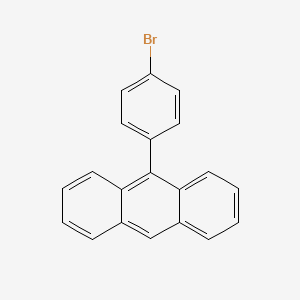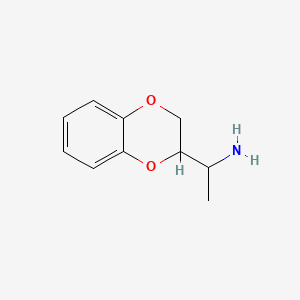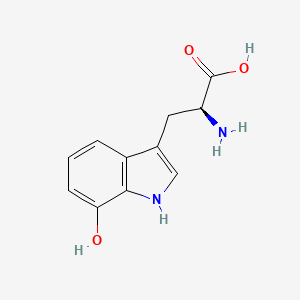
7-hydroxy-L-tryptophan
Overview
Description
7-Hydroxy-L-tryptophan is an optically active form of 7-hydroxytryptophan with an L-configuration It is a derivative of the essential amino acid tryptophan, which plays a crucial role in the biosynthesis of proteins and various bioactive compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-L-tryptophan typically involves the hydroxylation of L-tryptophan. This can be achieved through enzymatic or chemical methods. One common approach is the use of tryptophan hydroxylase, an enzyme that catalyzes the hydroxylation of L-tryptophan to produce this compound. The reaction requires cofactors such as tetrahydrobiopterin and molecular oxygen .
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation. Engineered strains of Escherichia coli have been developed to produce this compound from glucose. This process involves the heterologous expression of tryptophan hydroxylase and the cofactor regeneration pathways to enhance the yield and efficiency of the production .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-L-tryptophan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
7-Hydroxy-L-tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various bioactive compounds.
Biology: It serves as a substrate for studying enzyme kinetics and metabolic pathways involving tryptophan derivatives.
Medicine: It has potential therapeutic applications in treating neurological disorders due to its role in serotonin biosynthesis.
Industry: It is used in the production of dietary supplements and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-hydroxy-L-tryptophan involves its conversion to serotonin, a neurotransmitter that regulates mood, sleep, and appetite. This conversion is catalyzed by the enzyme aromatic L-amino acid decarboxylase. Serotonin then acts on various receptors in the brain to exert its effects on mood and behavior .
Comparison with Similar Compounds
L-Tryptophan: The parent compound of 7-hydroxy-L-tryptophan, involved in protein synthesis and serotonin production.
5-Hydroxy-L-tryptophan: Another hydroxylated derivative of tryptophan, which is a direct precursor to serotonin.
Serotonin: The neurotransmitter produced from this compound and 5-hydroxy-L-tryptophan.
Uniqueness: this compound is unique due to its specific hydroxylation at the 7-position of the indole ring, which imparts distinct chemical and biological properties compared to other tryptophan derivatives .
Properties
IUPAC Name |
(2S)-2-amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c12-8(11(15)16)4-6-5-13-10-7(6)2-1-3-9(10)14/h1-3,5,8,13-14H,4,12H2,(H,15,16)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSRKJZICBNQJG-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC=C2CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)NC=C2C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431948 | |
| Record name | 7-hydroxytryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25198-02-1 | |
| Record name | 7-hydroxytryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


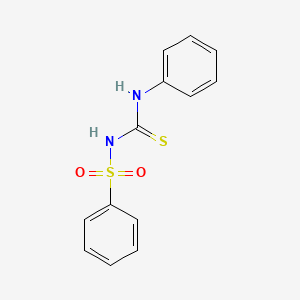
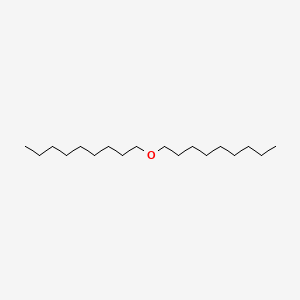
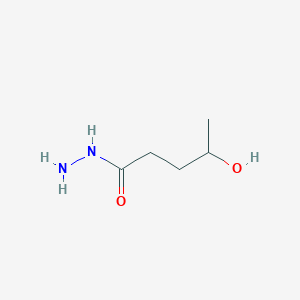
![6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3050256.png)
